Piperidine vs. Pyrrolidine Ring System: Lipophilicity and Permeability Predictors
The piperidine-containing target compound exhibits substantially higher computed lipophilicity (XLogP3 = 0.8) compared with its five-membered pyrrolidine analog (LogP = 0.18), a difference of 0.62 log units . This differential directly affects predicted membrane permeability and may influence CNS penetration potential, as well as chromatographic retention time during purification and analytical method development .
| Evidence Dimension | Computed lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 0.8 (PubChem, 2021.05.07 release) |
| Comparator Or Baseline | tert-butyl 3-(4-methyl-2,5-dioxoimidazolidin-4-yl)pyrrolidine-1-carboxylate: LogP = 0.18 (Chem-space) |
| Quantified Difference | ΔLogP = 0.62 (piperidine more lipophilic by approximately 4.2-fold in partition coefficient) |
| Conditions | Computed properties; target XLogP3 via PubChem algorithm; comparator LogP via Chem-space vendor database |
Why This Matters
A 0.62 log unit difference in lipophilicity is sufficient to alter in vitro ADME parameters including Caco-2 permeability and microsomal stability, making the piperidine scaffold a distinct starting point for lead optimization programs requiring specific permeability profiles.
- [1] PubChem CID 73994805, Computed Properties: XLogP3-AA = 0.8. National Center for Biotechnology Information. View Source
- [2] Chem-space CSCS00016515246: tert-butyl 3-(4-methyl-2,5-dioxoimidazolidin-4-yl)pyrrolidine-1-carboxylate, LogP = 0.18. View Source
